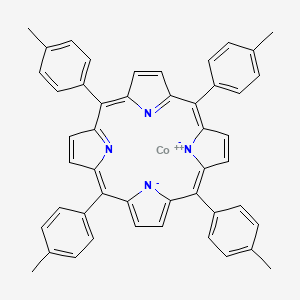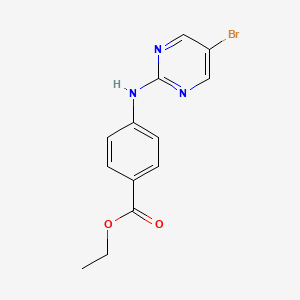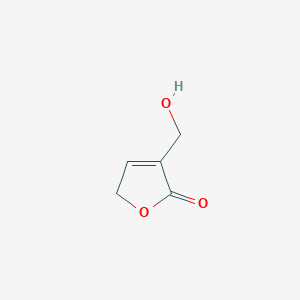![molecular formula C6H13N3 B11924495 3,7,9-Triazabicyclo[3.3.1]nonane CAS No. 41077-50-3](/img/structure/B11924495.png)
3,7,9-Triazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,9-Triazabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes three nitrogen atoms within a nine-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-Triazabicyclo[3.3.1]nonane typically involves the cyclization of compounds containing the 2,4-bis(chloromethyl)piperidine moiety. One common method includes the reaction of 2,4-bis(chloromethyl)piperidine with ammonia or primary amines under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or xylene, and the temperature is maintained between 50°C and 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,9-Triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with fewer nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7,9-Triazabicyclo[3.3.1]nonane has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 3,7,9-Triazabicyclo[3.3.1]nonane, particularly in its role as a positive allosteric modulator of AMPA receptors, involves binding to a specific site on the receptor. This binding enhances the receptor’s response to its natural ligand, glutamate, thereby modulating synaptic transmission and improving cognitive functions . The compound’s interaction with the AMPA receptor is characterized by its ability to stabilize the receptor in an active conformation, leading to increased ion flow and neuronal activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Similar structure but with two nitrogen atoms.
3,9-Diazabicyclo[3.3.1]nonane: Another variant with two nitrogen atoms.
3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane: A derivative with trifluoromethylsulfonyl groups.
Uniqueness
3,7,9-Triazabicyclo[3.3.1]nonane is unique due to its three nitrogen atoms within the bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a positive allosteric modulator of AMPA receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications in neurological disorders .
Propriétés
Numéro CAS |
41077-50-3 |
|---|---|
Formule moléculaire |
C6H13N3 |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
3,7,9-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-5-2-8-4-6(9-5)3-7-1/h5-9H,1-4H2 |
Clé InChI |
AJCLCDLHHBYIMZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC(N2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)


![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)










